
1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Substitution with Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides or other methylating agents.
Attachment of the Hydrazine Moiety: The final step involves the reaction of the substituted pyrazole with isopropylhydrazine under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed.
化学反応の分析
Types of Reactions: 1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are carried out under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce hydrazine derivatives with altered functional groups.
科学的研究の応用
1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. Specific pathways involved could include oxidative stress response, inflammation, and signal transduction.
類似化合物との比較
1-(3-Pyrazolylcarbonyl)-2-isopropylhydrazine: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
1-(5-Methyl-3-pyrazolylcarbonyl)-2-methylhydrazine: Substituted with a methyl group on the hydrazine moiety, potentially altering its chemical properties and applications.
Uniqueness: 1-(5-Methyl-3-pyrazolylcarbonyl)-2-isopropylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
特性
CAS番号 |
6736-44-3 |
|---|---|
分子式 |
C8H14N4O |
分子量 |
182.22 g/mol |
IUPAC名 |
5-methyl-N'-propan-2-yl-3H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C8H14N4O/c1-5(2)9-12-8(13)7-4-6(3)10-11-7/h4-5,7,9H,1-3H3,(H,12,13) |
InChIキー |
AKKYYGMQUOASSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(N=N1)C(=O)NNC(C)C |
正規SMILES |
CC1=CC(N=N1)C(=O)NNC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


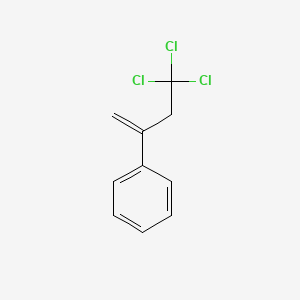
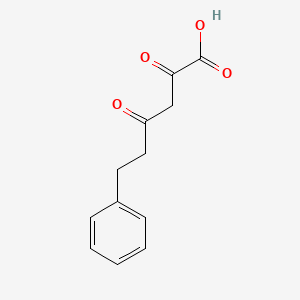
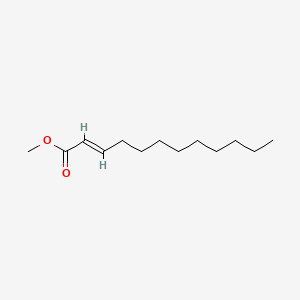
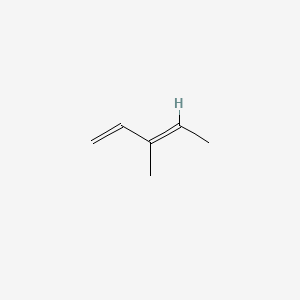
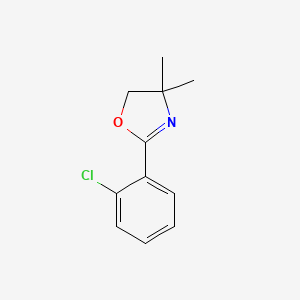
![7-chloro-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B1617706.png)

![2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1617708.png)
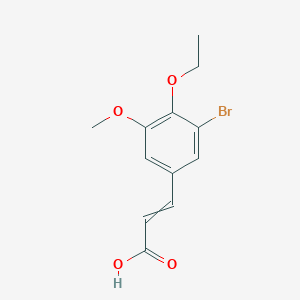
![5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1617711.png)
![1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1617712.png)
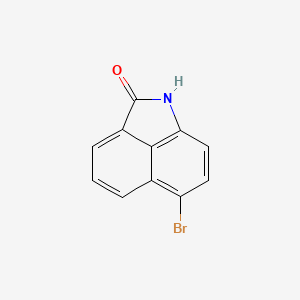
![2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide](/img/structure/B1617714.png)

